![molecular formula C8H6F3NO2S B501026 {[3-(Trifluorométhyl)pyridin-2-yl]thio}acide acétique CAS No. 220459-58-5](/img/structure/B501026.png)

{[3-(Trifluorométhyl)pyridin-2-yl]thio}acide acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

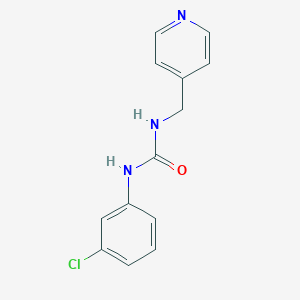

{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is a chemical compound with the empirical formula C8H6F3NO2S and a molecular weight of 237.20 g/mol . It is a solid substance, and its structural formula can be represented as:

O=C(O)CSC1=NC=C(C=C1)C(F)(F)F Molecular Structure Analysis

The compound consists of a pyridine ring (with a trifluoromethyl group at position 5) attached to a thioacetic acid moiety. The trifluoromethyl group enhances its lipophilicity and influences its chemical properties. The sulfur atom in the thioacetic acid portion contributes to its reactivity .

Physical And Chemical Properties Analysis

Mécanisme D'action

Target of Action

Trifluoromethylpyridines, a key structural motif in this compound, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets .

Biochemical Pathways

Trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in various pharmaceutical applications . This suggests that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The presence of the trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially influence the bioavailability of this compound .

Result of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to their interaction with various biological targets, influenced by the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The presence of the trifluoromethyl group is known to enhance the stability of compounds, which could potentially influence how environmental factors affect this compound .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid in lab experiments is its high purity and stability. It is a well-characterized compound that can be easily synthesized in large quantities. However, one limitation of using {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is its potential toxicity, which needs to be carefully evaluated before its use in experiments.

Orientations Futures

There are several future directions for the use of {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid in scientific research. One potential area of application is in the development of new drugs for the treatment of various diseases. {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid has also been studied for its potential use in the development of new diagnostic tools for the detection of specific proteins and enzymes in the body. Additionally, {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid has been investigated for its potential use in the development of new materials with unique properties.

Conclusion:

In conclusion, {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is a valuable compound that has gained significant attention in the field of scientific research. Its unique properties make it a useful tool for various applications, including drug development and biochemical research. With continued research, {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid has the potential to make significant contributions to the field of science and medicine.

Méthodes De Synthèse

The synthesis of {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid involves the reaction of 3-(trifluoromethyl)pyridine-2-thiol with chloroacetic acid in the presence of a base, such as potassium hydroxide. This reaction results in the formation of {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid as a white crystalline solid with a high yield.

Applications De Recherche Scientifique

Applications agrochimiques

Les dérivés de TFMP sont largement utilisés dans l'industrie agrochimique pour la protection des cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé de TFMP introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux agrochimiques contenant du TFMP ont obtenu des noms communs ISO .

Applications pharmaceutiques

Plusieurs dérivés de TFMP sont utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant la fraction TFMP ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en essais cliniques .

Applications vétérinaires

Dans l'industrie vétérinaire, deux produits contenant la fraction TFMP ont obtenu l'autorisation de mise sur le marché . Ces produits sont utilisés pour traiter diverses affections chez les animaux.

Synthèse de composés organiques

Les propriétés physicochimiques uniques de l'atome de fluor et les caractéristiques uniques de la fraction pyridine font des dérivés de TFMP des composés précieux dans la synthèse de composés organiques <svg class="icon" height="16" p-id="1735" t="1709

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2S/c9-8(10,11)5-2-1-3-12-7(5)15-4-6(13)14/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYISVYZFFHKECJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(Benzylsulfanyl)methyl]-2,4-pyrimidinediol](/img/structure/B500943.png)

![6-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500944.png)

![6-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500945.png)

![6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B500948.png)

![2-[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)sulfanyl]benzoic acid](/img/structure/B500952.png)

![1,3-dimethyl-6-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B500953.png)

![6-[(2-chlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500958.png)

![6-[(3-chlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500959.png)

![6-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500960.png)

![6-{[(2-aminophenyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500961.png)

![6-[(2,4-dichlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500962.png)

![6-[(3,4-dichlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500963.png)